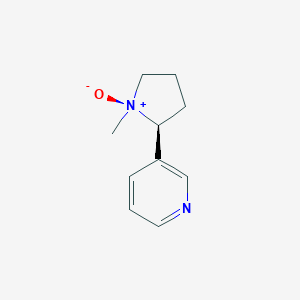

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine

描述

属性

IUPAC Name |

3-[(1S,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFBQHICRCUQJJ-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51095-86-4 | |

| Record name | Nicotine N'-oxide, (1'S,2'S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051095864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1â??S,2â??S)-trans-Nicotine 1â??-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINE N'-OXIDE, (1'S,2'S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V35J35GP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unveiling of a Minor Metabolite: An In-depth Technical Guide to the History of Nicotine N'-Oxide Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate metabolic landscape of nicotine, a psychoactive alkaloid central to tobacco addiction, numerous biotransformation products exist. While cotinine has long been the focal point of nicotine metabolism studies, a rich history surrounds the discovery and characterization of its lesser-known counterpart: nicotine N'-oxide. This guide provides a comprehensive technical overview of the historical journey of nicotine N'-oxide, from its initial chemical synthesis to its recognition as a product of complex enzymatic pathways in biological systems. We will delve into the pivotal experiments, the evolution of analytical methodologies, and the scientific rationale that has shaped our current understanding of this fascinating molecule.

Part 1: The Genesis of Nicotine N'-Oxide: A Chemical Curiosity

The story of nicotine N'-oxide begins not in the realm of biology, but in the domain of synthetic chemistry. The late 19th and early 20th centuries were a period of intense investigation into the chemical nature of alkaloids.

The Dawn of Discovery: Oxidation of Nicotine

The first documented synthesis of a mixture of nicotine N'-oxide isomers dates back to 1891, when chemists Pinner and Wolffenstein reported the oxidation of nicotine using aqueous hydrogen peroxide.[1] This early work was primarily exploratory, driven by a desire to understand the reactivity of the nicotine molecule. The reaction was slow and inefficient, often taking several days to yield a mixture of the cis and trans diastereomers.[1]

A significant improvement to this method was described in 1970, which utilized a higher molar ratio of hydrogen peroxide to nicotine (3:1).[1] However, this process was still hampered by long reaction times and the use of excess oxidizing agents, making it unsuitable for large-scale production.[1]

The Rationale Behind Early Synthesis

The initial impetus for synthesizing nicotine N'-oxide was rooted in fundamental chemical curiosity. By modifying the nicotine structure through oxidation, early chemists aimed to:

-

Elucidate the structure of nicotine: Understanding how nicotine reacted with various reagents helped to confirm the positions of its nitrogen atoms and the overall ring structure.

-

Explore potential new compounds: The synthesis of novel derivatives of a known psychoactive compound was a common practice, with the hope of discovering substances with different or enhanced properties.

A key development in the chemical synthesis of nicotine N'-oxide was the introduction of a catalytic amount of a non-oxidizing acid, such as citric acid, to the reaction with hydrogen peroxide.[1] This innovation, detailed in a 1987 patent, dramatically improved the efficiency of the process, achieving a 98% conversion rate in just 5 hours with an equimolar ratio of nicotine and hydrogen peroxide.[1] This method also offered some control over the ratio of trans to cis isomers.[1]

Experimental Protocol: Catalytic Hydrogen Peroxide Oxidation of Nicotine (Adapted from US Patent 4,641,667 A) [1]

-

Reaction Setup: To an equimolar solution of 30% hydrogen peroxide, add a catalytic amount of citric acid (e.g., 30.8 mmol for 3.08 mol of nicotine).

-

Nicotine Addition: Slowly add nicotine dropwise to the hydrogen peroxide solution while maintaining the temperature below 90°C.

-

Reaction: After the addition is complete, heat the mixture at 80°C for 5 hours.

-

Workup: The resulting solution, free of nicotine and hydrogen peroxide, can be directly processed. For isomer separation, azeotropic distillation with n-propanol can be employed to dehydrate the mixture, followed by drying with a molecular sieve.[1]

Part 2: From Chemical Artifact to Biological Metabolite

The focus on nicotine N'-oxide shifted dramatically in the mid-20th century as the field of drug metabolism began to flourish. Scientists started to investigate how the body processes xenobiotics, including the alkaloids from tobacco.

The Search for Nicotine's Fate in the Body

The study of nicotine metabolism gained significant traction in the late 1950s and early 1960s.[2] The primary motivation for this research was to understand the duration of nicotine's effects and to identify the chemical changes it undergoes in the body. This knowledge was crucial for comprehending its pharmacological and toxicological profiles. Early studies on nicotine metabolism led to the identification of cotinine as the major metabolite in the urine of smokers in 1959.[2]

The Discovery of Nicotine N'-Oxide in Biological Samples

While early research focused on the more abundant metabolites, subsequent investigations with more sensitive analytical techniques began to reveal the presence of nicotine N'-oxide in biological fluids. The development of gas chromatography (GC) and, later, high-performance liquid chromatography (HPLC) were instrumental in these discoveries.[3] These techniques allowed for the separation and quantification of various nicotine metabolites from complex biological matrices like urine and plasma.

The identification of nicotine N'-oxide as a urinary metabolite of nicotine provided the first concrete evidence that this compound was not merely a laboratory creation but a product of mammalian metabolism.[4]

The Enzymatic Machinery: Unveiling the Role of Flavin-Containing Monooxygenases (FMOs)

A pivotal moment in the history of nicotine N'-oxide was the discovery of the enzyme family responsible for its formation. Early on, it was understood that the N-oxidation of nicotine was a metabolic process, but the specific enzymes involved remained elusive.

Research in the 1970s by Ziegler and Poulsen led to the characterization of a new class of enzymes known as flavin-containing monooxygenases (FMOs).[5] These enzymes were found to catalyze the oxygenation of various nitrogen- and sulfur-containing compounds.[5]

Subsequent studies demonstrated that FMOs, particularly FMO3, which is highly expressed in the liver, are the primary catalysts for the conversion of nicotine to nicotine N'-oxide in humans.[4][6] This discovery was a significant step forward, as it provided a specific biochemical pathway for the formation of this metabolite. The causality behind this line of inquiry was to move beyond simply identifying metabolites to understanding the underlying biochemical mechanisms, which could have implications for individual differences in drug metabolism.

Part 3: Analytical Advancements and Stereochemical Nuances

The ability to accurately detect and quantify nicotine N'-oxide has been intrinsically linked to the evolution of analytical chemistry.

The Evolution of Analytical Techniques

-

Gas Chromatography (GC): Early methods for analyzing nicotine and its metabolites relied on GC. However, the polar nature of nicotine N'-oxide made it challenging to analyze directly by GC without derivatization.[7]

-

High-Performance Liquid Chromatography (HPLC): The advent of HPLC provided a more suitable method for the analysis of polar compounds like nicotine N'-oxide.[3] HPLC with ultraviolet (UV) detection became a standard technique for quantifying nicotine and its metabolites in biological fluids.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The development of LC-MS/MS revolutionized the field of drug metabolism.[8] This highly sensitive and specific technique allows for the direct detection and quantification of nicotine N'-oxide at very low concentrations in complex biological matrices.[8][9]

Experimental Protocol: A Modern LC-MS/MS Method for Nicotine Metabolite Analysis (Conceptual)

-

Sample Preparation: Urine or plasma samples are typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.[9]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18 or HILIC) to separate nicotine N'-oxide from other metabolites. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is commonly used.[10]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule of nicotine N'-oxide) is selected and fragmented, and a specific product ion is monitored for quantification.[8]

Stereoselectivity: A Key Aspect of Nicotine N'-Oxide Metabolism

A crucial aspect of nicotine N'-oxide's biology is its stereochemistry. The N-oxidation of the pyrrolidine nitrogen of (S)-(-)-nicotine can result in two diastereomers: cis-(1'S, 2'S)-nicotine-1'-oxide and trans-(1'R, 2'S)-nicotine-1'-oxide.

Early in vitro studies with animal liver microsomes showed the formation of both cis and trans isomers.[11] However, studies in humans revealed a high degree of stereoselectivity, with the trans-isomer being the predominant form found in urine.[4] This observation highlighted the specific nature of the enzymatic reaction catalyzed by human FMO3.

Further research reappraised the absolute configuration of the cis and trans N-oxides, leading to a refined understanding of the stereoselective metabolism.[12] It was proposed that the preferential formation of the (1'R)-N-oxide is due to the specific binding orientation of the nicotine molecule within the active site of the FMO enzyme.[12]

Part 4: The Biological Significance and Future Directions

While nicotine N'-oxide is considered a minor metabolite, accounting for approximately 4-7% of a nicotine dose, its study has provided valuable insights into nicotine metabolism and its variability.[4]

A Window into FMO Activity

The formation of nicotine N'-oxide serves as a probe for FMO3 activity. Genetic variations in the FMO3 gene have been linked to differences in nicotine N'-oxide levels and smoking behaviors, suggesting that this metabolic pathway may play a role in nicotine dependence.[13]

The Potential for Nicotine Recycling

An intriguing aspect of nicotine N'-oxide is its potential to be reduced back to nicotine in vivo.[14][15] This reduction has been observed in studies with rats and suggests a possible mechanism for nicotine recycling in the body, which could contribute to the prolonged presence of nicotine and its pharmacological effects.[14]

Future Perspectives

The history of nicotine N'-oxide discovery is a testament to the interplay between chemical synthesis, analytical innovation, and biochemical investigation. Future research in this area will likely focus on:

-

Further elucidating the role of FMO genetics: Understanding how genetic polymorphisms in FMO enzymes influence nicotine metabolism and smoking behavior could lead to more personalized smoking cessation therapies.

-

Investigating the in vivo reduction of nicotine N'-oxide: Quantifying the extent of this reduction in humans and its impact on nicotine pharmacokinetics is an important area for future studies.

-

Exploring the pharmacological activity of nicotine N'-oxide: While generally considered less active than nicotine, a more thorough investigation of the pharmacological properties of the individual cis and trans isomers is warranted.

Conclusion

The journey of nicotine N'-oxide from a simple oxidation product in a late 19th-century chemistry experiment to a recognized, stereoselectively formed metabolite with potential implications for nicotine dependence is a compelling narrative in the field of pharmacology. This in-depth guide has traced the key milestones in this history, highlighting the scientific curiosity, technological advancements, and logical progression of research that have illuminated the role of this "minor" but significant metabolite. For researchers in drug development and tobacco-related sciences, the story of nicotine N'-oxide serves as a powerful reminder of the importance of exploring all metabolic pathways to gain a complete understanding of a compound's fate and action in the body.

References

-

Benowitz, N. L., Hukkanen, J., & Jacob, P., 3rd (2009). Nicotine chemistry, metabolism, kinetics and biomarkers. Handbook of experimental pharmacology, (192), 29–60. [Link]

-

Cashman, J. R., Park, S. B., Yang, Z. C., Wrighton, S. A., Jacob, P., 3rd, & Benowitz, N. L. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical research in toxicology, 5(5), 639–646. [Link]

-

Murphy, S. E. (2021). Biochemistry of nicotine metabolism and its relevance to lung cancer. The Journal of biological chemistry, 296, 100722. [Link]

- Lichtneckert, E. (1987). Process of preparing nicotine N'-oxide and smoking products containing it. U.S.

-

Jacob, P., 3rd, Yu, L., Duan, M., & Benowitz, N. L. (2011). Determination of the Nicotine Metabolites Cotinine and Trans-3'-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 267–276. [Link]

-

Nwosu, C. G., Godin, C. S., Modi, P., & Wetscher, G. J. (1988). Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. Toxicology, 50(2), 157–167. [Link]

-

Cederbaum, A. I. (2012). Flavin-containing monooxygenases and metabolism of xenobiotics. Archives of biochemistry and biophysics, 528(1), 44–53. [Link]

-

Manolis, A. S., Sfakianakis, G. N., & Samara, C. (2019). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Rapid communications in mass spectrometry : RCM, 33(17), 1381–1389. [Link]

-

Kumar, P., Kumar, S., & Singh, A. P. (2014). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PloS one, 9(11), e111852. [Link]

-

P. aeruginosa Metabolome Database. (n.d.). nicotine-1'-N-oxide (PAMDB120186). Retrieved January 12, 2026, from [Link]

-

Perez-Paramo, Y., Watson, C. J. W., Chen, G., Tyndale, R. F., & Lerman, C. (2019). Nicotine-N'-oxidation by flavin monooxygenase enzymes. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 28(2), 317–324. [Link]

-

Szterk, A., Rosiak, N., & Wasik, A. (2022). Determination of Cotinine, 3'-Hydroxycotinine and Nicotine 1'-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. International journal of molecular sciences, 23(15), 8567. [Link]

-

University of Wisconsin School of Medicine and Public Health. (2017, November 1). Study links nicotine addiction to genetic variation affecting nicotine metabolism in the brain. [Link]

-

Wada, E., Kisaki, T., & Saito, K. (1959). Chemistry of the N'-Oxides of Nicotine and Myosmine. Archives of Biochemistry and Biophysics, 80(2), 341-348. [Link]

-

Kyerematen, G. A., Damiano, M. D., Dvorchik, B. H., & Vesell, E. S. (1982). Smoking-induced changes in nicotine disposition: application of a new HPLC assay for nicotine and its metabolites. Clinical pharmacology and therapeutics, 32(6), 769–780. [Link]

-

Nakajima, M., Yamamoto, T., & Kuroiwa, Y. (1996). Formation of cis- and trans-nicotine-1'-N-oxide from nicotine as a function of the P-450 isoform. Drug metabolism and disposition: the biological fate of chemicals, 24(10), 1143–1147. [Link]

-

Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. [Link]

-

Testa, B., Jenner, P., Beckett, A. H., & Gorrod, J. W. (1976). A reappraisal of the stereoselective metabolism of nicotine to nicotine-1'-N-oxide. Xenobiotica; the fate of foreign compounds in biological systems, 6(9), 553–556. [Link]

Sources

- 1. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]

- 2. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Smoking-induced changes in nicotine disposition: application of a new HPLC assay for nicotine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A reappraisal of the stereoselective metabolism of nicotine to nicotine-1'-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study links nicotine addiction to genetic variation affecting nicotine metabolism in the brain | Department of Medicine, University of Wisconsin–Madison [medicine.wisc.edu]

- 14. Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. P. aeruginosa Metabolome Database: nicotine-1'-N-oxide (PAMDB120186) [qpmf.rx.umaryland.edu]

role of nicotine N'-oxide in nicotine metabolism pathway

An In-Depth Technical Guide to the Role of Nicotine N'-Oxide in Nicotine Metabolism

Authored by Gemini, Senior Application Scientist

Abstract

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive hepatic metabolism, predominantly via the cytochrome P450 (CYP) 2A6 enzyme to form cotinine. However, a secondary and often overlooked pathway—N-oxidation—plays a critical role, particularly under conditions of compromised CYP2A6 activity. This guide provides a comprehensive technical overview of the formation, stereochemistry, metabolic fate, and analytical quantification of nicotine N'-oxide (NNO). We delve into the enzymology, highlighting the primary role of Flavin-Containing Monooxygenases (FMOs), and explore the toxicological and pharmacokinetic implications of this metabolic route. This document is intended for researchers, toxicologists, and drug development professionals seeking a deeper understanding of the nuances of nicotine metabolism beyond the canonical cotinine pathway.

Introduction: The Landscape of Nicotine Metabolism

The metabolic clearance of nicotine is a critical determinant of its pharmacokinetic profile and, consequently, its addictive potential. While approximately 70-80% of nicotine is converted to cotinine through a two-step process initiated by CYP2A6, a constellation of minor pathways contributes to its elimination[1][2]. These alternative routes, including glucuronidation and N-oxidation, are not merely metabolic footnotes; they represent significant detoxification pathways that gain prominence under specific genetic and physiological conditions[1][3].

Nicotine N'-oxidation, the focus of this guide, accounts for approximately 4-7% of total urinary nicotine metabolites in individuals with normal CYP2A6 function[1][4][5]. This pathway involves the oxidation of the pyrrolidine nitrogen of nicotine to form nicotine N'-oxide (NNO). While quantitatively minor under typical circumstances, its contribution can increase dramatically, becoming a crucial clearance mechanism for individuals with impaired CYP2A6 activity[3][5].

Enzymology of Nicotine N'-Oxide Formation

The conversion of nicotine to NNO is primarily catalyzed by the Flavin-Containing Monooxygenase (FMO) system, with a lesser contribution from cytochrome P450 enzymes[3][6][7].

The Central Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics[3]. The pyrrolidine nitrogen of nicotine is an ideal substrate for FMO-mediated catalysis.

-

Key Isoforms: Of the five human FMO isoforms, FMO3 , the predominant FMO in the adult human liver, is the principal enzyme responsible for nicotine N'-oxidation[1][4][8]. In vitro studies using recombinant human FMOs have demonstrated that FMO1 also exhibits high activity, while FMO2, FMO4, and FMO5 show significantly lower activity[3][9][10].

-

Stereoselectivity: A hallmark of FMO3-mediated nicotine metabolism is its high stereoselectivity. Nicotine N'-oxide exists as two diastereomers: cis-NNO and trans-NNO. In humans, FMO3 exclusively catalyzes the formation of trans-nicotine N'-oxide [1][6][7][11]. This stereospecificity is a key differentiator from chemical oxidation methods or catalysis by certain P450 enzymes, which may produce a mixture of diastereomers[7][11].

-

Genetic Polymorphisms: Genetic variations in FMO genes can significantly alter enzyme activity and, consequently, nicotine metabolism. Several non-synonymous variants of FMO1 and FMO3 have been identified that exhibit decreased N'-oxidation activity compared to their wild-type counterparts, potentially influencing an individual's metabolic profile and smoking behavior[3][11][12].

Contribution of Cytochrome P450 (CYP) Enzymes

While FMOs are the primary catalysts, certain CYP isoforms can also produce NNO, though typically with less stereoselectivity and lower efficiency than FMO3[7]. Their contribution is generally considered minor in the overall N-oxidation pathway in humans.

Diagram: Nicotine Metabolism Pathway

The following diagram illustrates the major and minor pathways of nicotine metabolism, highlighting the position of N-oxidation and its subsequent reduction.

Caption: Overview of major and minor nicotine metabolic pathways.

The Metabolic Fate of Nicotine N'-Oxide: A Reversible Pathway

Unlike cotinine, which undergoes further extensive oxidation, nicotine N'-oxide's primary metabolic fate appears to be reduction back to the parent compound, nicotine[1][4].

This in vivo reduction is a crucial aspect of NNO's biochemistry. Studies in rats have shown that administration of either cis- or trans-nicotine N'-oxide leads to the appearance of both nicotine and cotinine in plasma and urine, confirming its conversion back to nicotine[13]. The trans isomer, which is predominantly formed in humans, appears to be reduced more readily, leading to higher plasma nicotine concentrations compared to the administration of the cis isomer[13]. This reduction process may be mediated by gut microbiota, contributing to the enterohepatic recycling of nicotine and potentially prolonging its systemic exposure and pharmacological effects.

Clinical and Pharmacological Significance

The N-oxidation pathway is not merely an academic curiosity; it has significant implications for understanding nicotine dependence and tailoring smoking cessation therapies.

Compensatory Pathway in Poor Metabolizers

The most significant role of N-oxidation is as a compensatory clearance mechanism in individuals with low CYP2A6 activity. A strong inverse correlation exists between the CYP2A6 activity ratio (urinary 3'-hydroxycotinine/cotinine) and the urinary levels of nicotine N'-oxide[3][9][10][12]. In individuals with genetically deficient CYP2A6 function, the contribution of NNO to total nicotine metabolites can surge from the typical 4-7% to as high as 31%[3][5]. This metabolic shift underscores the importance of assessing the N-oxidation pathway when phenotyping individuals for nicotine metabolism rates.

Toxicological Profile

Nicotine N'-oxide, along with other major nicotine metabolites, has been evaluated for genotoxic potential. Studies using the Salmonella mutagenicity assay and the Chinese hamster ovary sister-chromatid exchange assay have shown that NNO is not genotoxic under the tested conditions, with or without metabolic activation[14]. This suggests that the N-oxidation pathway is primarily a detoxification route.

Quantitative Data Summary

The following tables summarize key quantitative data related to nicotine N'-oxide formation.

Table 1: Urinary Excretion of Nicotine and its Primary Metabolites

| Metabolite | Percentage of Total Urinary Metabolites | Reference |

|---|---|---|

| Cotinine | ~70-80% | [1] |

| Nicotine N'-Oxide | ~4-7% | [1][4][5][8] |

| Nicotine-N-Glucuronide | ~3-5% | [1] |

| Unchanged Nicotine | Varies with urinary pH | |

| Other Metabolites | Remainder |

Note: Percentages are approximate and can vary based on genetics, diet, and other factors.

Table 2: Kinetic Analysis of Nicotine N'-Oxidation by Human FMO Isoforms

| FMO Isoform | Km (mM) | Vmax (relative activity) | Reference |

|---|---|---|---|

| FMO1 | 0.8 | High | [3] |

| FMO3 | 0.8 | High | [3] |

| FMO2 (functional) | Active | Moderate | [3][10] |

| FMO4 | > 5.0 | Low | [3][10] |

| FMO5 | > 5.0 | Low | [3][10] |

Data derived from in vitro experiments with recombinant enzymes.[15]

Experimental Protocols & Methodologies

Accurate quantification and characterization of the N-oxidation pathway require robust analytical and experimental methods.

Analytical Methodologies

The analysis of NNO in biological matrices (urine, plasma) is typically performed using liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity[3][9]. Gas chromatography-mass spectrometry (GC-MS) has also been employed[4].

Diagram: Workflow for LC-MS Quantification

Caption: General workflow for NNO quantification by LC-MS/MS.

Protocol: In Vitro Nicotine N'-Oxidation Assay using Recombinant FMOs

This protocol describes a self-validating system to determine the kinetic parameters of NNO formation by a specific FMO isoform.

Objective: To measure the rate of nicotine N'-oxide formation from a nicotine substrate using recombinant human FMO enzymes.

Materials:

-

Recombinant human FMO3 enzyme (e.g., in HEK293 cell microsomes)

-

(S)-Nicotine substrate

-

NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with internal standard (e.g., d3-cotinine or d3-NNO) for reaction quenching

-

LC-MS/MS system

Methodology:

-

Preparation: Pre-warm a shaking water bath to 37°C. Prepare substrate solutions of nicotine at various concentrations (e.g., 0.1 to 10 mM) in phosphate buffer.

-

Reaction Initiation: In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and recombinant FMO enzyme preparation.

-

Causality: The NADPH system is essential as FMOs are NADPH-dependent oxidoreductases.

-

-

Pre-incubation: Pre-incubate the enzyme-cofactor mixture at 37°C for 5 minutes to allow temperature equilibration.

-

Start Reaction: Initiate the reaction by adding the nicotine substrate solution. Vortex briefly.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction rate is linear within this period.

-

Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

-

Causality: Cold ACN precipitates proteins (the enzyme), halting the reaction, while the internal standard allows for accurate quantification.

-

-

Sample Processing: Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the amount of trans-nicotine N'-oxide formed.

-

Controls (Self-Validation):

-

Negative Control 1 (No Enzyme): Replace enzyme solution with buffer to check for non-enzymatic conversion.

-

Negative Control 2 (No NADPH): Omit the NADPH regenerating system to confirm cofactor dependency.

-

Heat-Inactivated Control: Use enzyme that has been boiled for 10 minutes to ensure the observed activity is from a functional protein.

-

-

Data Analysis: Plot the rate of NNO formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.

Conclusion and Future Directions

Nicotine N'-oxide is a significant metabolite whose importance extends beyond its quantitative contribution to total nicotine clearance. Its formation via the FMO3 enzyme represents a crucial alternative detoxification pathway, especially in the vast population of individuals with reduced CYP2A6 function. The reversible nature of this pathway, with NNO being reduced back to nicotine, adds a layer of complexity to nicotine pharmacokinetics, potentially creating a recycling pool that prolongs its effects.

Future research should focus on further elucidating the role of gut microbiota in NNO reduction and exploring the impact of FMO polymorphisms on smoking cessation therapy outcomes. A comprehensive understanding of the interplay between the CYP2A6 and FMO pathways is essential for developing personalized medicine approaches in the field of nicotine addiction and treatment.

References

-

Lazarus, P., et al. (2018). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

Wade, J.V., et al. (1990). Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats. Journal of Toxicology and Environmental Health. [Link]

-

Lazarus, P., et al. (2018). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. ResearchGate. [Link]

-

Lazarus, P., et al. (2019). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2010). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology. [Link]

-

Pseudomonas aeruginosa Metabolome Database. (2018). nicotine-1'-N-oxide (PAMDB120186). P. aeruginosa Metabolome Database. [Link]

-

Lazarus, P., et al. (2019). Nicotine-N'-Oxidation by Flavin Monooxygenase Enzymes. PubMed. [Link]

-

Lazarus, P., et al. (2019). Nicotine-N′-Oxidation by Flavin Monooxygenase Enzymes. Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

Cashman, J. R., et al. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical Research in Toxicology. [Link]

-

Human Metabolome Database. (2005). Showing metabocard for Nicotine-1'-N-oxide (HMDB0001497). HMDB. [Link]

-

Park, S. B., et al. (1993). Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical Research in Toxicology. [Link]

-

Testa, B., et al. (1976). A Reappraisal of the Stereoselective Metabolism of Nicotine to nicotine-1'-N-oxide. Xenobiotica. [Link]

-

Zhang, X., et al. (2013). Catalytic Mechanism of Cytochrome P450 for N-methylhydroxylation of Nicotine: Reaction Pathways and Regioselectivity of the Enzymatic Nicotine Oxidation. Journal of the American Chemical Society. [Link]

-

Park, S. B., et al. (1993). Stereoselective metabolism of (S)-(-)-nicotine in humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical Research in Toxicology. [Link]

-

ResearchGate. (n.d.). Primary pathways of nicotine oxidation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Kinetic analysis of nicotine N'-oxidation by wt and variant FMOs. ResearchGate. [Link]

-

Doolittle, D. J., et al. (1995). The genotoxic potential of nicotine and its major metabolites. Mutation Research. [Link]

Sources

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nicotine-N’-oxidation by flavin monooxygenase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P. aeruginosa Metabolome Database: nicotine-1'-N-oxide (PAMDB120186) [qpmf.rx.umaryland.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]

- 12. Nicotine- N'-Oxidation by Flavin Monooxygenase Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Short-term studies on the in vivo metabolism of N-oxides of nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The genotoxic potential of nicotine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Pharmacology of Nicotine N'-oxide

Abstract

Nicotine N'-oxide is a primary metabolite of nicotine, formed via the flavin-containing monooxygenase system. While quantitatively a minor metabolite, its distinct chemical properties and potential as a biomarker for recent nicotine exposure warrant a detailed pharmacological examination. This guide provides a comprehensive overview of the fundamental pharmacology of nicotine N'-oxide, synthesizing current knowledge on its chemical characteristics, synthesis, metabolism, pharmacokinetics, and toxicological profile. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental methodologies and offers detailed protocols for key analytical and synthetic procedures. Although the direct pharmacodynamic activity of nicotine N'-oxide at nicotinic acetylcholine receptors remains an area requiring further investigation, this guide consolidates the existing literature to provide a foundational understanding and to identify critical knowledge gaps for future research.

Introduction: The Context of Nicotine N'-oxide

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the human body, leading to the formation of numerous metabolites. While cotinine is the most abundant and widely studied metabolite, nicotine N'-oxide represents another primary metabolic pathway.[1] Although it accounts for a smaller fraction of overall nicotine metabolism (approximately 4-7%), its unique chemical properties, particularly its increased polarity compared to nicotine, suggest a distinct pharmacological profile.[2][3] Understanding the basic pharmacology of nicotine N'-oxide is crucial for several reasons: it can serve as a potential biomarker for recent nicotine intake due to its shorter half-life compared to cotinine, and a comprehensive understanding of all nicotine metabolites is essential for developing safer nicotine replacement therapies and for fully elucidating the health impacts of tobacco use.[1] This guide aims to provide an in-depth technical overview of the current state of knowledge regarding nicotine N'-oxide.

Chemical Properties and Stereochemistry

Nicotine N'-oxide is a tertiary amine N-oxide, which is formed by the oxidation of the pyrrolidine nitrogen of the nicotine molecule.[4] This modification significantly alters the physicochemical properties of the parent compound.

Table 1: Physicochemical Properties of Nicotine N'-oxide

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄N₂O | [1] |

| Average Molecular Weight | 178.231 g/mol | [1] |

| IUPAC Name | 1-methyl-2-(pyridin-3-yl)pyrrolidin-1-ium-1-olate | [1] |

| Physical State | White to off-white solid | [1] |

| Water Solubility | High (due to the polar N-oxide group) | [1] |

| Stereochemistry | Exists as two diastereomers: cis-(1'S,2'S) and trans-(1'R,2'S) | [4] |

The presence of the N-oxide group introduces a permanent positive charge on the nitrogen atom and a negative charge on the oxygen atom, making the molecule highly polar.[5] This increased polarity is expected to decrease its ability to cross biological membranes, such as the blood-brain barrier, compared to nicotine.[1][5]

In biological systems, the formation of nicotine N'-oxide is stereoselective. In humans, the metabolism of (S)-nicotine almost exclusively yields the trans-(1'R,2'S)-nicotine N'-oxide isomer.[2]

Synthesis and Purification

The synthesis of nicotine N'-oxide is typically achieved through the direct oxidation of nicotine. Various oxidizing agents can be employed, with hydrogen peroxide being a common choice, often in the presence of a catalyst.

Laboratory-Scale Synthesis

Industrial-Scale Synthesis

On an industrial scale, a more economical and controlled process is employed using hydrogen peroxide and a catalytic amount of a non-oxidizing acid, such as citric acid.[7] This process can be run in a partially continuous manner to manage the exothermic nature of the reaction.[8]

Diagram 1: Industrial Synthesis Workflow for Nicotine N'-oxide

Caption: Workflow for the industrial synthesis and purification of trans-nicotine N'-oxide.

Experimental Protocol: Synthesis and Purification of trans-Nicotine N'-oxide

This protocol is adapted from industrial processes for the preparation of trans-nicotine N'-oxide.[7]

Materials:

-

Nicotine (99% purity)

-

Hydrogen peroxide (30% aqueous solution)

-

Citric acid

-

n-propanol

-

Acetone

-

Molecular sieves (4 Å)

-

Reaction vessel with agitator, temperature control, and dropping funnel

-

Distillation apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

Oxidation: a. To a solution of 30% hydrogen peroxide, add a catalytic amount of citric acid (e.g., 30.8 mmol per 3.08 mol of nicotine). b. Slowly add nicotine dropwise to the hydrogen peroxide solution while maintaining the temperature below 90°C. c. After the addition is complete, heat the mixture at 80°C for 5 hours. The reaction is complete when the solution is colorless and free of nicotine and hydrogen peroxide.

-

Dehydration: a. Add n-propanol to the reaction mixture. b. Perform azeotropic distillation to remove water.

-

Crystallization and Purification: a. Dry the dehydrated solution with molecular sieves. b. Allow the solution to crystallize. trans-Nicotine N'-oxide will crystallize out of the solution. c. Filter the crystals with suction, washing with cold acetone. d. Dry the crystals in a drying oven at 60°C.

Metabolism and Pharmacokinetics

Nicotine N'-oxide is a primary metabolite of nicotine, formed through the action of flavin-containing monooxygenase 3 (FMO3).[2] This metabolic pathway accounts for approximately 4-7% of the absorbed nicotine dose in smokers.[3]

Diagram 2: Metabolic Pathway of Nicotine to Nicotine N'-oxide

Caption: Metabolic formation and fate of nicotine N'-oxide.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: As a metabolite, nicotine N'-oxide is formed endogenously. If administered exogenously, its high polarity would likely lead to poor oral bioavailability.

-

Distribution: Due to its polar nature, nicotine N'-oxide is expected to have limited distribution into tissues and is unlikely to readily cross the blood-brain barrier.[1][5]

-

Metabolism: In humans, the formation of the trans-isomer is highly selective.[2] It appears that nicotine N'-oxide is not significantly metabolized further, with the exception of reduction back to nicotine, which may occur in the intestines by gut bacteria, potentially leading to a recycling of nicotine in the body.[2]

-

Excretion: Nicotine N'-oxide is primarily excreted unchanged in the urine.[7]

Pharmacokinetic Parameters

While specific human pharmacokinetic parameters for nicotine N'-oxide are not well-documented, it is known to have a shorter half-life than cotinine, making it a potential biomarker for recent nicotine exposure.[1]

Table 2: Comparative Pharmacokinetic Profile

| Parameter | Nicotine | Cotinine | Nicotine N'-oxide |

| Half-life | ~2 hours | ~18-20 hours | Shorter than cotinine |

| Primary Metabolizing Enzyme | CYP2A6 | CYP2A6 | FMO3 |

| Major Metabolite of | - | Nicotine | Nicotine |

| Primary Route of Elimination | Hepatic metabolism, renal excretion | Hepatic metabolism, renal excretion | Renal excretion |

Experimental Protocol: Quantification of Nicotine N'-oxide in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of nicotine N'-oxide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[2][9][10]

Materials:

-

Human plasma samples

-

Nicotine N'-oxide analytical standard

-

Nicotine-d4 (or other suitable internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

-

Centrifuge

-

LC-MS/MS system with a C18 or HILIC column

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., nicotine-d4 in methanol). b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of mobile phase.

-

LC-MS/MS Analysis: a. Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate nicotine N'-oxide from other matrix components.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5-10 µL. b. Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion for nicotine N'-oxide and the internal standard. (e.g., for Nicotine N'-oxide: m/z 179.1 -> [product ion]).

-

Quantification: a. Generate a calibration curve using known concentrations of nicotine N'-oxide standard spiked into blank plasma. b. Quantify the concentration of nicotine N'-oxide in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Pharmacodynamics

The direct pharmacodynamic effects of nicotine N'-oxide are not well-characterized in the scientific literature. A significant knowledge gap exists regarding its interaction with nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

There is currently a lack of published data on the binding affinity (Ki or IC50 values) of nicotine N'-oxide for various nAChR subtypes. It is also unknown whether it acts as an agonist, antagonist, or allosteric modulator at these receptors. The high polarity of the N-oxide group may hinder its ability to effectively bind to the receptor's binding pocket, which typically accommodates the less polar nicotine molecule.[1][5] Research suggests that nicotine N'-oxide may possess weaker addictive potential compared to nicotine, which could be indicative of reduced nAChR activity, but this remains to be experimentally verified.[1]

Central Nervous System (CNS) Effects

Due to its high polarity, it is hypothesized that nicotine N'-oxide has limited ability to cross the blood-brain barrier.[1][5] This would significantly restrict its potential for direct central nervous system effects. However, this has not been definitively proven through in vivo studies. The neuropharmacological effects observed with nicotine, such as dopamine release in the nucleus accumbens, are primarily mediated by its direct action on nAChRs in the brain.[11][12] It is unlikely that nicotine N'-oxide would elicit similar effects unless it can cross the BBB and interact with these receptors.

Toxicology

The toxicological profile of nicotine N'-oxide has been investigated to some extent, primarily in the context of its presence in tobacco products. Available data suggest that its genotoxicity and acute toxicity are comparable to those of nicotine.[8] In a long-term study in rats, nicotine N'-oxide was not found to be a carcinogen or a promoter of urinary bladder tumors.[7]

Future Directions and Conclusion

Nicotine N'-oxide represents a scientifically interesting, yet understudied, metabolite of nicotine. While its chemical properties, synthesis, and metabolic pathway are relatively well-understood, its pharmacodynamic profile remains largely unexplored. The most critical area for future research is the characterization of its interaction with nicotinic acetylcholine receptors. Determining its binding affinity and functional activity at various nAChR subtypes is essential for a complete understanding of its pharmacological role. Furthermore, definitive studies on its blood-brain barrier permeability are needed to confirm its potential for central nervous system effects.

References

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3–34.

- Park, S. B., Jacob, P., Benowitz, N. L., & Cashman, J. R. (1993). Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical research in toxicology, 6(6), 880–888.

- Brazell, M. P., Mitchell, S. N., & Gray, J. A. (1989). Nicotine infused into the nucleus accumbens increases synaptic dopamine as measured by in vivo microdialysis. Brain research, 478(2), 365–367.

- Pomerleau, O. F. (1992). Nicotine and the central nervous system: biobehavioral effects of cigarette smoking. Addiction, 87(5), 675-682.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Di Chiara, G. (2000). Role of dopamine in the behavioural actions of nicotine related to addiction. European journal of pharmacology, 393(1-3), 295-314.

- Abu-Awwad, A., Arafat, T., & Schmitz, O. J. (2016). Simultaneous determination of nicotine, cotinine, and nicotine N-oxide in human plasma, semen, and sperm by LC-Orbitrap MS. Analytical and bioanalytical chemistry, 408(24), 6857–6865.

- Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493.

- Kim, H. J., Lee, J. Y., & Lee, S. Y. (2010). Nicotine- and methamphetamine-induced dopamine release evaluated with in-vivo binding of radiolabelled raclopride to dopamine D 2 receptors: comparison with in-vivo microdialysis data. Journal of psychopharmacology, 24(10), 1531–1537.

- Kumar, S., et al. (2013). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of neuroimmune pharmacology, 8(5), 1144–1155.

- Flora, J. W., et al. (2021). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 9(11), 295.

- Earla, R., et al. (2016). Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method. Journal of analytical toxicology, 40(7), 545–551.

- U.S. Patent No. 4,641,667. (1987). Process of preparing nicotine N'-oxide and smoking products containing it.

- Panagis, G., et al. (2001). Effects of acute and chronic nicotine on somatodendritic dopamine release of the rat ventral tegmental area: in vivo microdialysis study. Neuroscience, 106(2), 337-345.

-

PrepChem. (n.d.). Preparation of trans-nicotine N'-oxide on a semi-technical scale and in partially continuous operation. Retrieved from [Link]

- Uwai, K., et al. (2003). Synthesis and reduction of (S)-(-)-nicotine-N'-oxide and N,N'-dioxides by rat liver S-9 fraction. Arkivoc, 2003(12), 11-20.

-

Neuro-Transmissions. (2019, April 23). 2-Minute Neuroscience: Nicotine [Video]. YouTube. [Link]

- Hawkins, B. T., et al. (2004). Nicotine increases in vivo blood-brain barrier permeability and alters cerebral microvascular tight junction protein distribution. Brain research, 1027(1-2), 48–58.

- Panagis, G., et al. (2003). Effects of acute and chronic nicotine on somatodendritic dopamine release of the rat ventral tegmental area: in vivo microdialysis study. Neuroscience, 120(3), 825-833.

- Voth, G. A., et al. (2024). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 128(19), 4445–4455.

- Boje, K. M. (2002). Nitric Oxide and Blood-Brain Barrier Integrity. Antioxidants & redox signaling, 4(5), 847–858.

- Cashman, J. R., et al. (1993). Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical research in toxicology, 6(6), 880–888.

- Pfeifer, P., et al. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma.

- Hilger, I., & Bergs, T. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of medicinal chemistry.

- Glória, P. M. C., et al. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. Current Organic Chemistry, 13(10), 996-1036.

- Chen, H., et al. (2019). Harmane Potentiates Nicotine Reinforcement Through MAO-A Inhibition at the Dose Related to Cigarette Smoking. Frontiers in pharmacology, 10, 101.

- Ferrea, S., & Winterer, G. (2016). Neuroprotective and Neurotoxic Effects of Nicotine. Current neuropharmacology, 14(6), 548–557.

- Ghorbani-Vaghei, R., & Veisi, H. (2018). Oxidation of tertiary amines to N-oxides with H2O2 catalyzed by 1c.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- van der Meer, M. J., et al. (2017). Nicotine Population Pharmacokinetics in Healthy Smokers After Intravenous, Oral, Buccal and Transdermal Administration. Clinical pharmacokinetics, 56(11), 1367–1379.

- Verbois, S. L., et al. (2017). Nicotine Population Pharmacokinetics in Healthy Adult Smokers: A Retrospective Analysis.

- van Amsterdam, J., et al. (2022). Mechanisms Involved in the Neurotoxicity and Abuse Liability of Nitrous Oxide: A Narrative Review. International journal of molecular sciences, 23(23), 14798.

- Tega, Y., et al. (2017). Impact of Nicotine Transport across the Blood-Brain Barrier: Carrier-Mediated Transport of Nicotine and Interaction with Central Nervous System Drugs. Biological & pharmaceutical bulletin, 40(3), 291–296.

-

PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

- Voth, G. A., et al. (2024). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 128(19), 4445–4455.

-

Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

- Voth, G. A., et al. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv.

- Boje, K. M. (2002). Nitric Oxide and Blood-Brain Barrier Integrity. Antioxidants & redox signaling, 4(5), 847–858.

- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F343-F350.

- Sajja, R. K., et al. (2021). Comparative assessment of in vitro BBB tight junction integrity following exposure to cigarette smoke and e-cigarette vapor: a quantitative evaluation of the protective effects of metformin using small-molecular-weight paracellular markers. Fluids and barriers of the CNS, 18(1), 37.

- Lukas, R. J., et al. (1999). Neuronal nicotinic receptors. Journal of neurochemistry, 73(2), 433-447.

- Feyerabend, C., Ings, R. M., & Russell, M. A. (1985). Nicotine pharmacokinetics and its application to intake from smoking. British journal of clinical pharmacology, 19(2), 239–247.

- Tuesta, L. M., et al. (2017). Nicotinic Receptors Underlying Nicotine Dependence: Evidence from Transgenic Mouse Models. Current topics in behavioral neurosciences, 33, 27–56.

- van der Meer, M. J., et al. (2017). Nicotine Population Pharmacokinetics in Healthy Smokers After Intravenous, Oral, Buccal and Transdermal Administration. Clinical pharmacokinetics, 56(11), 1367–1379.

- Gadaleta, D., et al. (2013). Chemical Structures and Binding Affinities of Nicotinoid Agonists. Current pharmaceutical design, 19(24), 4349–4364.

- Vallejo, Y. F., et al. (2005). Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction. The international journal of neuroscience, 115(12), 1649–1668.

- Bond, A. H., & Corringer, P. J. (2018). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. PloS one, 13(1), e0191243.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Determination of nicotine, cotinine and nicotine N-Oxide in human blood, plasma, urine, semen and sperm by LC-Orbitrap MS: application to clinical study | Semantic Scholar [semanticscholar.org]

- 3. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. [PDF] Synthesis and reduction of (S)-(-)-nicotine-N’-oxide and N,N’-dioxides by rat liver S-9 fraction | Semantic Scholar [semanticscholar.org]

- 7. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]

- 8. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]

- 9. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotine infused into the nucleus accumbens increases synaptic dopamine as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Critical role of Nitric Oxide on Nicotine‐Induced Hyperactivation of Dopaminergic Nigrostriatal System: Electrophysiological and Neurochemical evidence in Rats - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and stereochemistry of nicotine N'-oxide

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nicotine N'-oxide

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical structure and stereochemical nuances of nicotine N'-oxide, a primary metabolite of nicotine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical methodologies for synthesis, separation, and characterization.

Introduction: The Significance of Nicotine N'-Oxidation

Nicotine, the principal psychoactive alkaloid in tobacco, undergoes extensive metabolism in biological systems. While C-oxidation leading to cotinine is the most prominent metabolic pathway, N-oxidation of the pyrrolidine nitrogen represents another major route, resulting in the formation of nicotine N'-oxide. This metabolite is crucial for understanding nicotine's pharmacokinetics, toxicology, and overall metabolic profile. The N-oxidation process introduces a new chiral center, leading to the formation of diastereomers with distinct physicochemical and biological properties. A thorough understanding of the stereochemistry of nicotine N'-oxide is therefore essential for accurate toxicological assessment, biomarker development, and the design of nicotine replacement therapies.

Chemical Structure and Stereoisomerism

Nicotine itself is a chiral molecule, with the naturally occurring form being (S)-(-)-nicotine. Its structure consists of a pyridine ring linked to a pyrrolidine ring, which contains a stereocenter at the C2' position.

The oxidation of the tertiary amine on the pyrrolidine ring (the N1' position) introduces a new stereocenter at the nitrogen atom. This results in the formation of two diastereomeric N-oxides. The spatial relationship between the newly introduced oxygen atom and the existing pyridine ring defines the stereochemistry:

-

trans-Nicotine N'-oxide : The oxygen atom and the pyridine ring are on opposite sides of the pyrrolidine ring. The absolute configuration derived from (S)-nicotine is (1'R,2'S)-nicotine-1'-N-oxide .

-

cis-Nicotine N'-oxide : The oxygen atom and the pyridine ring are on the same side of the pyrrolidine ring. The absolute configuration derived from (S)-nicotine is (1'S,2'S)-nicotine-1'-N-oxide [1][2].

Computational studies and experimental observations indicate that the trans isomer is thermodynamically more stable than the cis isomer[3]. This stability difference is a key factor in both its chemical synthesis and biological prevalence. In humans, the trans-isomer is the major urinary metabolite, whereas the cis-isomer is typically found in much lower concentrations or is absent[3].

Caption: Stereoisomers of Nicotine N'-oxide from (S)-Nicotine.

Synthesis of Nicotine N'-Oxide Diastereomers

The generation of nicotine N'-oxide can be achieved through both chemical and biological methods. The choice of method dictates the resulting ratio of diastereomers, a critical consideration for research applications that require stereochemically pure compounds.

Chemical Synthesis

Chemical oxidation of nicotine typically produces a mixture of cis and trans diastereomers. The ratio is highly dependent on the oxidizing agent and reaction conditions.

-

Hydrogen Peroxide (H₂O₂) : This is a common method for industrial-scale production. The reaction is often catalyzed by a non-oxidizing carboxylic acid, such as citric acid, to improve reaction rates and influence stereoselectivity[4][5]. This process can yield a cis:trans ratio of approximately 1:1.67, favoring the desired trans isomer[5]. The exothermic nature of this reaction requires careful temperature control, often through the batched addition of nicotine to the hydrogen peroxide solution[4].

-

meta-Chloroperoxybenzoic Acid (m-CPBA) : A widely used reagent in laboratory settings, m-CPBA readily oxidizes nicotine. When used in a solvent like chloroform at room temperature, it tends to produce a diastereomeric mixture with a higher proportion of the cis isomer, with reported cis:trans ratios around 5:1[3][4]. This stereochemical outcome is influenced by the steric approach of the bulky peroxy acid to the nitrogen lone pair.

-

Dissolution : Dissolve (S)-(-)-nicotine (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.

-

Oxidation : Cool the solution in an ice bath. Add m-CPBA (1 equivalent) portion-wise over 30 minutes, maintaining the temperature below 5°C.

-

Reaction : Allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Extraction : Extract the aqueous layer with chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : The resulting crude mixture of cis and trans N-oxides can be separated using column chromatography or HPLC.

Biosynthesis: The Role of Flavin-Containing Monooxygenases (FMO)

In biological systems, particularly in the human liver, the N-oxidation of nicotine is catalyzed primarily by Flavin-Containing Monooxygenase 3 (FMO3)[4][6]. This enzymatic process exhibits remarkable stereoselectivity.

-

Causality of Stereoselectivity : The active site of the FMO3 enzyme is structured to accommodate the nicotine molecule in a specific orientation. This geometric constraint ensures that the oxygen transfer occurs almost exclusively to one face of the nitrogen atom, leading to the formation of the trans-(S)-nicotine N-1'-oxide[4][6]. The formation of the cis isomer is often undetectable in these enzymatic reactions[4]. This high degree of selectivity makes FMO systems a subject of interest for biocatalytic synthesis of the pure trans isomer.

Separation and Purification of Diastereomers

Given that chemical synthesis yields a mixture of diastereomers, effective separation techniques are paramount for isolating pure isomers for further study.

Fractional Crystallization

On an industrial scale, the difference in solubility between the cis and trans isomers can be exploited for separation. The trans isomer is generally less soluble than the cis isomer in certain organic solvents.

-

Azeotropic Dehydration : The crude oxidation mixture is subjected to azeotropic distillation with a solvent like n-propanol to remove water, which can inhibit crystallization[5].

-

Cooling & Crystallization : Upon cooling the dehydrated, concentrated solution, the less soluble trans-nicotine N'-oxide preferentially crystallizes out[4][5].

-

Isolation : The pure trans isomer crystals are isolated by filtration. The mother liquor, now enriched with the cis isomer, can be collected for further processing or for recycling by reducing it back to nicotine and re-oxidizing it[4].

Caption: Workflow for separating trans-nicotine N'-oxide by crystallization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely used technique for both analytical and preparative separation of nicotine N'-oxide diastereomers[6][7].

-

Objective : To achieve baseline separation of cis- and trans-nicotine N'-oxide.

-

Instrumentation : HPLC system with a UV detector.

-

Column : An amino bonded-phase column (e.g., Partisil PAC) is effective for separating these polar compounds[8]. Chiral stationary phases can also be employed for high-resolution separation[6].

-

Mobile Phase : A mixture of a polar organic solvent and water, such as isopropanol-water, is typically used. The exact ratio can be optimized to achieve the best resolution[8]. A mobile phase of acetonitrile-ammonium acetate buffer (pH 6.8) has also been shown to be effective[6].

-

Detection : UV detection at approximately 260 nm, which corresponds to the absorbance maximum of the pyridine ring[2].

-

Procedure :

-

Prepare the mobile phase and thoroughly degas it.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Dissolve the diastereomeric mixture in the mobile phase to prepare a sample solution (e.g., 1 mg/mL).

-

Inject a small volume (e.g., 10-20 µL) of the sample onto the column.

-

Run the chromatogram and record the retention times. The trans isomer typically elutes earlier than the cis counterpart due to differences in polarity and interactions with the stationary phase[6].

-

| Parameter | Condition 1 (Amino Column) [8] | Condition 2 (Chiral Column) [6] |

| Column Type | Amino bonded-phase (Partisil PAC) | Chiral stationary phase (Cellulose tris) |

| Mobile Phase | Isopropanol-Water | Acetonitrile-Ammonium Acetate Buffer |

| Detection | UV (254-260 nm) | UV (254-260 nm) |

| Elution Order | trans elutes before cis | trans elutes before cis |

Table 1: Comparative HPLC Conditions for Nicotine N'-oxide Isomer Separation.

Structural Characterization and Analysis

Once separated, the identity and stereochemistry of each isomer must be confirmed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing between the cis and trans diastereomers. The different spatial arrangement of the N-oxide group relative to the pyridine ring leads to distinct chemical shifts for adjacent protons, particularly those of the N-methyl group and the pyrrolidine ring protons[9][10].

| Proton Signal | Characteristic Chemical Shift (δ) in D₂O | Rationale for Difference |

| N-CH₃ (trans isomer) | Lower δ value (more shielded) | The methyl group is spatially distant from the anisotropic field of the pyridine ring. |

| N-CH₃ (cis isomer) | Higher δ value (more deshielded) | The methyl group is closer to the pyridine ring, experiencing its deshielding effect. |

| Pyridyl Protons | Minor shifts observed | The electronic environment of the pyridine ring is subtly altered by the orientation of the N-O bond dipole. |

Table 2: Characteristic ¹H NMR Chemical Shift Differences for Nicotine N'-oxide Diastereomers.

Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is essential for identifying nicotine N'-oxide in complex biological matrices. The compound shows a clear molecular ion [M+H]⁺ at m/z 179. Fragmentation patterns can help confirm the structure, though they may not readily distinguish between the isomers without chromatographic separation[11].

Gas Chromatography (GC)

Direct analysis of N-oxides by GC is challenging due to their polarity and thermal lability. At the high temperatures of the GC inlet, nicotine N'-oxide can undergo a Meisenheimer rearrangement to form a ring-expanded oxazine derivative[12][13]. While this can be a complication, it can also be used as an intentional derivatization strategy. The resulting oxazine is more volatile and thermally stable, making it suitable for GC analysis[12].

Conclusion

The N-oxidation of nicotine at the pyrrolidine nitrogen is a stereochemically complex process that yields two distinct diastereomers: (1'R,2'S)-trans-nicotine-1'-N-oxide and (1'S,2'S)-cis-nicotine-1'-N-oxide. These isomers exhibit different stabilities and are formed in varying ratios depending on the synthetic method, with enzymatic pathways showing a profound preference for the trans form. For professionals in pharmacology and toxicology, the ability to synthesize, separate, and characterize these stereoisomers is not merely an academic exercise; it is a critical requirement for understanding the true metabolic fate and biological impact of nicotine. The methodologies outlined in this guide, from controlled synthesis and chromatographic separation to definitive spectroscopic characterization, provide a robust framework for advancing research in this field.

References

- Jeong, E. J., et al. (2003). Synthesis and reduction of (S)-(-)-nicotine-N'-oxide and N,N'-dioxides by rat liver S-9 fraction. ARKIVOC, 2003(viii), 211-219.

- Smolecule. (n.d.). nicotine-1'-N-oxide | 491-26-9.

-

Park, S. B., et al. (1993). Stereoselective Metabolism of (S)-(-)-nicotine in Humans: Formation of trans-(S)-(-)-nicotine N-1'-oxide. Chemical Research in Toxicology, 6(6), 880-888. [Link]

- Semantic Scholar. (n.d.). Synthesis and reduction of (S)-(-)-nicotine-N´-oxide and N,N´- dioxides by rat liver S-9 fraction.

-

precisionFDA. (n.d.). NICOTINE N'-OXIDE. Retrieved from [Link]

-

ContaminantDB. (2016). Nicotine N-oxide (CHEM042495). Retrieved from [Link]

-

PubChem. (n.d.). nicotine N-oxide. Retrieved from [Link]

- Google Patents. (1987). US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it.

-

PubChem. (n.d.). Nicotine 1'-N-oxide. Retrieved from [Link]

-

Beckett, A. H., Jenner, P., & Gorrod, J. W. (1973). Characterization of the Diastereoisomers of Nicotine-1′-N-Oxide, a Metabolite of Nicotine, and Other Possible Oxidation Products by Nuclear Magnetic Resonance Spectroscopy. Xenobiotica, 3(9), 557-562. [Link]

-

Taylor & Francis Online. (1973). Characterization of the Diastereoisomers of Nicotine-1'-N-Oxide. Retrieved from [Link]

-

Shulgin, A. T., Jacob, P., & Benowitz, N. L. (1986). Determination of Nicotine N-Oxide by Gas Chromatography following Thermal Conversion to 2-Methyl-6-(3-pyridyI)tetrahydro-1,2-oxazine. Analytical Chemistry, 58(11), 2218-2221. [Link]

-

Salam, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(3), 334-341. [Link]

-

Thompson, J. A., Norris, K. J., & Petersen, D. R. (1985). Isolation and Analysis of N-oxide Metabolites of Tertiary Amines: Quantitation of nicotine-1'-N-oxide Formation in Mice. Journal of Chromatography B: Biomedical Sciences and Applications, 341, 349-359. [Link]

-

Zandecka, A., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(19), 6934. [Link]

-

PubMed. (1986). Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine. Retrieved from [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Buy nicotine-1'-N-oxide | 491-26-9 [smolecule.com]

- 5. US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it - Google Patents [patents.google.com]

- 6. (+/-)-trans-Nicotine-1'-oxide (29419-55-4) for sale [vulcanchem.com]

- 7. Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and analysis of N-oxide metabolites of tertiary amines: quantitation of nicotine-1'-N-oxide formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Determination of nicotine N-oxide by gas chromatography following thermal conversion to 2-methyl-6-(3-pyridyl)tetrahydro-1,2-oxazine - PubMed [pubmed.ncbi.nlm.nih.gov]

biological significance of nicotine N'-oxide formation

An In-depth Technical Guide to the Biological Significance of Nicotine N'-Oxide Formation

Authored by Gemini, Senior Application Scientist

Abstract

Nicotine, the principal psychoactive alkaloid in tobacco, undergoes extensive metabolism in humans, primarily via C-oxidation to cotinine, a pathway catalyzed by cytochrome P450 2A6 (CYP2A6). A quantitatively minor but biologically significant route is the N'-oxidation of the pyrrolidine nitrogen, which forms nicotine N'-oxide (NNO). This transformation is predominantly mediated by the flavin-containing monooxygenase (FMO) enzyme system, particularly FMO3 in humans. While representing only 4-7% of nicotine disposition in typical smokers, the N'-oxidation pathway gains prominence in individuals with compromised CYP2A6 activity, where it can account for a substantially larger fraction of nicotine metabolism. Functionally, N'-oxidation represents a significant detoxification step, as NNO exhibits markedly lower acute toxicity than its parent compound. Furthermore, NNO can be reduced back to nicotine in vivo, creating a metabolic reservoir that may contribute to nicotine recycling and sustained plasma concentrations. The quantification of NNO in biological matrices serves as a valuable biomarker, not only for assessing nicotine exposure but also for phenotyping the relative activity of the FMO and CYP metabolic pathways. This guide provides a comprehensive technical overview of the enzymology, pharmacokinetics, toxicological implications, and analytical considerations of nicotine N'-oxide formation for researchers, toxicologists, and drug development professionals.

Introduction: The Metabolic Landscape of Nicotine